molecular formula C15H7F5O2 B8682741 Pentafluorophenyl 4-vinylbenzoate CAS No. 864069-04-5

Pentafluorophenyl 4-vinylbenzoate

Cat. No. B8682741
M. Wt: 314.21 g/mol
InChI Key: QLSHRSPPXSAGTR-UHFFFAOYSA-N
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Description

Pentafluorophenyl 4-vinylbenzoate is a styrene monomer that contains a highly reactive “activated ester” for coupling reactions with alcohols or amines prior to polymerization . This allows for easy use in making customized architectures .


Synthesis Analysis

The synthesis of Pentafluorophenyl 4-vinylbenzoate involves the use of reversible addition–fragmentation chain transfer (RAFT) polymerization . This process utilizes benzyl dithiobenzoate, cumyl dithiobenzoate, and 4-cyano-4- ( (thiobenzoyl)sulfanyl)pentanoic acid as chain transfer agents .


Molecular Structure Analysis

The molecular formula of Pentafluorophenyl 4-vinylbenzoate is C15H7F5O2 . The Canonical SMILES string is Fc1c(F)c(F)c(OC(=O)c2ccc(C=C)cc2)c(F)c1F .


Chemical Reactions Analysis

Pentafluorophenyl 4-vinylbenzoate is used in coupling reactions with alcohols or amines prior to polymerization . It has been found that poly(pentafluorophenyl 4-vinylbenzoate) showed a higher stability towards hydrolysis and a significantly higher reactivity, resulting in complete conversions with different amines .


Physical And Chemical Properties Analysis

Pentafluorophenyl 4-vinylbenzoate is a solid substance with a melting point of 39-44 °C . It should be stored at a temperature of 2-8°C .

Safety And Hazards

As per the available safety data sheet, Pentafluorophenyl 4-vinylbenzoate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Research on Pentafluorophenyl 4-vinylbenzoate is ongoing, with studies exploring its use in the synthesis of novel cyclic-brush polymers with high grafting densities . These polymers are constructed via the grafting onto approach by combining a light-induced Diels–Alder ring-closure approach and activated ester chemistry as a post-modification method .

properties

CAS RN

864069-04-5

Product Name

Pentafluorophenyl 4-vinylbenzoate

Molecular Formula

C15H7F5O2

Molecular Weight

314.21 g/mol

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 4-ethenylbenzoate

InChI

InChI=1S/C15H7F5O2/c1-2-7-3-5-8(6-4-7)15(21)22-14-12(19)10(17)9(16)11(18)13(14)20/h2-6H,1H2

InChI Key

QLSHRSPPXSAGTR-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a mixture solvent of 500 mL of ethyl acetate and 150 mL of tetrahydrofuran were dissolved 50 g of 4-vinylbenzoic acid and 62.1 g of pentafluorophenol, and the solution was ice-cooled. To the solution was added 69.65 g of dicyclohexylcarbodiimide, and the mixture was stirred under ice-cooling for 1 hour and then at room temperature for 1 hour. Precipitated dicyclohexylurea was filtered off and the filtrate was concentrated under a reduced pressure. To the residue was added 150 mL of hexane, and precipitated dicyclohexylurea was filtered off. Then, the filtrate was concentrated under a reduced pressure to give 99 g of pentafluorophenyl 4-vinylbenzoate.
Quantity
69.65 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
62.1 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

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